![molecular formula C19H22ClN3O3S B4426373 3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4426373.png)
3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
Overview
Description
3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide (CMPB) is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the activity of the D3 receptor, this compound can modulate the levels of dopamine in the brain, which can have an impact on mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of dopamine in the brain, which can have a range of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and to decrease the motivation to self-administer these drugs. This compound has also been shown to reduce the symptoms of schizophrenia and other psychiatric disorders in animal models.
Advantages and Limitations for Lab Experiments
3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its potential as a tool for studying the role of dopamine in various physiological and pathological conditions. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, including its potential use in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. Further research is also needed to fully understand its mechanism of action and to develop more selective and potent compounds for use in scientific research. Additionally, the potential applications of this compound in other areas, such as neurodegenerative diseases and cancer, should be explored.
Scientific Research Applications
3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has shown potential applications in various areas of scientific research. It has been extensively studied for its role as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been investigated for its potential use in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.
properties
IUPAC Name |
3-chloro-4-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-7-8-15(13-16(14)20)19(24)21-17-5-3-4-6-18(17)22-9-11-23(12-10-22)27(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPWTQIKURYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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